3-(4-chlorophenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole
Description
3-(4-Chlorophenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole is a derivative of the 1,2,4-oxadiazole scaffold, a heterocyclic system widely explored for its pharmacological and material science applications. The compound features a para-chlorophenyl group at position 3 and a 4-methylphenoxymethyl substituent at position 5 (Figure 1). This structural motif aligns with structure-activity relationship (SAR) studies indicating that para-substituted aromatic rings at position 3 and polar/alkyl-substituted groups at position 5 enhance bioactivity, particularly in enzyme inhibition (e.g., Sirtuin 2 (Sirt2)) .
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-11-2-8-14(9-3-11)20-10-15-18-16(19-21-15)12-4-6-13(17)7-5-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHQQKIMKFTPFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorobenzohydrazide with 4-methylphenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazide, which undergoes cyclization to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-(4-chlorophenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of its anticancer properties, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Key Observations:
Sirt2 Inhibition: The lead compound (piperidinylmethyl substituent) exhibits potent Sirt2 inhibition (IC₅₀: 1.5 µM) due to its cyclic amine group, which likely enhances hydrogen bonding with the enzyme . The methylphenoxymethyl substituent in the main compound may reduce potency due to reduced basicity but improve lipophilicity (logP ~4.7 inferred from similar structures ). SAR Note: Optimal Sirt2 inhibition requires cyclic or halogenated substituents at position 5, suggesting the methylphenoxy group may be suboptimal for this target .
Anti-HIV Activity: The isoxazolemethyl analogue () demonstrates target specificity, likely due to the isoxazole ring’s ability to mimic nucleoside structures . The methylphenoxy group lacks this mimicry, highlighting substituent-driven target selectivity.
Anticancer Activity: Compound 1d () induces apoptosis via TIP47 protein binding, facilitated by its electron-deficient thiophene substituent . The methylphenoxy group’s electron-donating properties may limit similar activity.
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations:
- Triazole-containing analogues (e.g., 7c) exhibit higher melting points (150–152°C) due to hydrogen-bonding capacity, whereas alkyl/aryloxy groups reduce crystallinity .
Biological Activity
The compound 3-(4-chlorophenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 273.74 g/mol
- Density : 1.2 g/cm³
- Boiling Point : 584.1ºC at 760 mmHg
- Flash Point : 307ºC
Anticancer Activity
Recent studies have highlighted the potent anticancer properties of this compound. The compound has shown significant cytotoxic effects against various cancer cell lines.
Case Studies and Research Findings
- Cytotoxicity Assays :
-
Mechanism of Action :
- The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. This is achieved through the activation of specific signaling pathways that lead to programmed cell death . Additionally, it may inhibit key enzymes involved in tumor growth and proliferation.
-
Structure-Activity Relationships (SAR) :
- SAR studies have shown that modifications to the oxadiazole ring and substituent groups can significantly influence biological activity. For instance, the presence of both chlorophenyl and methylphenoxy groups enhances the compound's ability to interact with biological targets compared to simpler derivatives .
Biological Activity Summary Table
| Biological Activity | Cell Line Tested | IC Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 0.67 | |
| Anticancer | HCT-116 | 0.80 | |
| Anticancer | ACHN | 0.87 | |
| Anticancer | HL-60 | 3.52 | |
| Anticancer | UACC-62 | 4.65 |
Additional Biological Activities
Beyond its anticancer properties, preliminary research indicates that this compound may also possess antimicrobial activity. Its ability to disrupt bacterial cell membranes or inhibit critical metabolic enzymes has been suggested as a potential mechanism for this activity.
Q & A
How can researchers optimize the synthesis of 3-(4-chlorophenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole to improve yield and purity while minimizing side reactions?
Answer:
Optimization strategies include:
- Controlled Cyclization : Using inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates, as demonstrated in analogous oxadiazole syntheses involving phenoxy and nitro groups .
- Precursor Selection : Substituting 4-chloro-3-methylphenol with pre-functionalized intermediates to reduce competing nitration side reactions .
- Catalytic Systems : Employing acid catalysts (e.g., p-toluenesulfonic acid) in solvent systems like toluene or dichloromethane to enhance reaction efficiency .
- Purification Techniques : Combining column chromatography with recrystallization to isolate high-purity products, critical for biological assays .
What structural modifications to the 1,2,4-oxadiazole core enhance Sirt2 inhibitory activity, and how do para-substituted aryl groups influence potency?
Answer:
Key modifications include:
- Para-Substituted Phenyl Rings : A chloro or fluorophenyl group at the 3rd position significantly enhances Sirt2 inhibition by improving hydrophobic interactions with the enzyme’s active site. For example, IC₅₀ values drop to 1.5 µM with optimized substituents .
- 5th-Position Substituents : Cyclic aminomethyl or haloalkyl chains at the 5th position increase binding affinity, as shown in SAR studies using α-tubulin-acetylLys40 peptide substrates .
- Electronic Effects : Electron-withdrawing groups (e.g., -Cl) on the phenyl ring stabilize charge transfer interactions, as observed in fluorescence-based enzyme assays .
How do electronic effects of substituents (e.g., chloro, methylphenoxy) impact the binding affinity of this compound to biological targets like tubulin or IGF II receptor binding proteins?
Answer:
- Chlorophenyl Group : The electron-withdrawing -Cl group increases electrophilicity, enhancing interactions with nucleophilic residues in tubulin’s binding pocket, as seen in apoptosis induction studies .
- Methylphenoxy Moiety : The methyl group’s electron-donating effect modulates the phenoxy ring’s orientation, improving van der Waals contacts with TIP47 (an IGF II receptor binding protein), critical for in vivo tumor model efficacy .
- Steric Effects : Bulky substituents at the 5th position may reduce off-target binding, as inferred from CoMFA models in insecticidal oxadiazole derivatives .
What analytical techniques are critical for resolving contradictions in reported biological activities of structurally similar 1,2,4-oxadiazole derivatives?
Answer:
- X-Ray Crystallography : Resolves stereochemical ambiguities, as applied to confirm the binding mode of anthranilic diamide-oxadiazole hybrids .
- Comparative Molecular Field Analysis (CoMFA) : Identifies steric/electrostatic drivers of activity discrepancies, e.g., in COX-2/5-LOX inhibitor studies .
- Metabolic Profiling : LC-MS/MS detects phase-specific metabolites that may explain divergent cytotoxicity results across cell lines .
How can computational methods (e.g., CoMFA, molecular docking) guide the design of derivatives with improved pharmacokinetic properties?
Answer:
- CoMFA Models : Predict logP and solubility by correlating substituent hydrophobicity with membrane permeability, as validated in GSK-3β inhibitor design .
- Docking Simulations : Identify key hydrogen bonds between the oxadiazole core and ATP-binding pockets (e.g., in kinase targets), enabling rational substitutions to reduce CYP450 metabolism .
- ADMET Prediction : Tools like SwissADME prioritize derivatives with lower hepatotoxicity risks, guided by structural analogs .
What in vitro and in vivo models are appropriate for validating the anticancer potential of this compound, considering its phase-specific cell cycle effects?
Answer:
- In Vitro :
- In Vivo :
How does the stereochemical environment of the methylphenoxy moiety influence interactions with cytochrome P450 enzymes, and what metabolic stability challenges arise?
Answer:
- Stereoelectronic Effects : The methyl group’s orientation alters CYP3A4 binding, as fluorophenyl analogs show reduced metabolism when steric hindrance blocks active-site access .
- Metabolite Identification : Oxadiazole ring oxidation generates reactive intermediates detectable via trapped adducts in microsomal incubations .
- Stabilization Strategies : Deuteration at metabolically labile positions (e.g., benzylic hydrogens) improves stability, as seen in fluoropyrrolidinyl derivatives .
What strategies mitigate toxicity concerns associated with off-target effects of 1,2,4-oxadiazole-based compounds in preclinical development?
Answer:
- Selectivity Screening : Profile against panels of kinases and GPCRs to identify off-target liabilities early .
- Prodrug Design : Mask reactive groups (e.g., nitro) with enzymatically cleavable moieties to reduce hepatic toxicity .
- Toxicogenomics : RNA-seq identifies pathways perturbed by subacute exposure, guiding structural refinements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
